2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide
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Overview
Description
2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride This intermediate is reacted with oxazole-4-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyrazine-2-carboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide
- 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
- 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)imidazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(pyrazine-2-carboxamido)-N-(pyridin-4-ylmethyl)oxazole-4-carboxamide stands out due to its specific combination of pyrazine, pyridine, and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c22-13(19-7-10-1-3-16-4-2-10)12-9-24-15(20-12)21-14(23)11-8-17-5-6-18-11/h1-6,8-9H,7H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVXVFWOFQIROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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